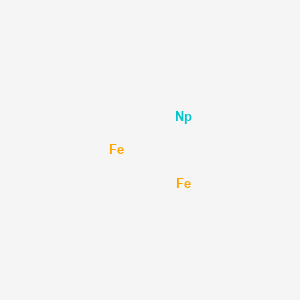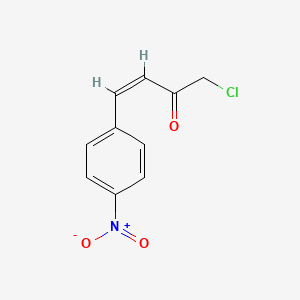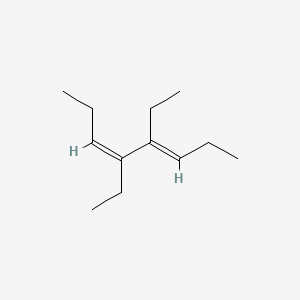
Pubchem_71355357
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “Pubchem_71355357” is known as 1,1,1-trichloro-2,2,2-trifluoroethane. It is a colorless liquid with a molecular formula of C2Cl3F3. This compound is primarily used as an intermediate in the production of various chemicals and as an inert organic solvent.
Vorbereitungsmethoden
1,1,1-trichloro-2,2,2-trifluoroethane is synthesized using trichloroethylene as the starting material. The synthetic route involves gas-phase fluorination with hydrogen fluoride to produce 1,1,1-trifluoro-2-chloroethane. This intermediate is then subjected to photoclorination, followed by water washing, alkali washing, and drying to obtain crude 1,1,1-trichloro-2,2,2-trifluoroethane. The final product is refined to achieve a purity of 99.5% .
Analyse Chemischer Reaktionen
1,1,1-trichloro-2,2,2-trifluoroethane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reaction conditions.
Reduction: It can be reduced to form simpler compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1-trichloro-2,2,2-trifluoroethane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a solvent in biological experiments.
Medicine: It is used in the production of pharmaceuticals.
Industry: It is employed as an inert solvent in industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,1-trichloro-2,2,2-trifluoroethane involves its interaction with various molecular targets and pathways. As an inert solvent, it does not participate in chemical reactions but provides a medium for reactions to occur. Its effects are primarily due to its physical properties, such as its ability to dissolve other substances.
Vergleich Mit ähnlichen Verbindungen
1,1,1-trichloro-2,2,2-trifluoroethane can be compared with other similar compounds, such as:
1,1,1-trifluoro-2-chloroethane: An intermediate in its synthesis.
1,1,1-trichloroethane: A related compound with similar properties but different applications.
1,1,1-trifluoroethane: Another related compound with different chemical properties.
The uniqueness of 1,1,1-trichloro-2,2,2-trifluoroethane lies in its specific combination of chlorine and fluorine atoms, which gives it distinct physical and chemical properties .
Eigenschaften
CAS-Nummer |
12025-09-1 |
|---|---|
Molekularformel |
GeK |
Molekulargewicht |
111.73 g/mol |
IUPAC-Name |
germanium;potassium |
InChI |
InChI=1S/Ge.K |
InChI-Schlüssel |
HLAZMVAILNXLKL-UHFFFAOYSA-N |
Kanonische SMILES |
[K].[Ge] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


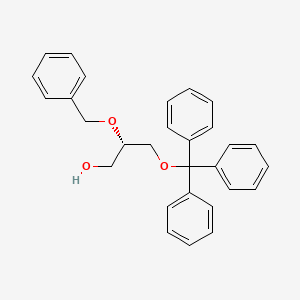
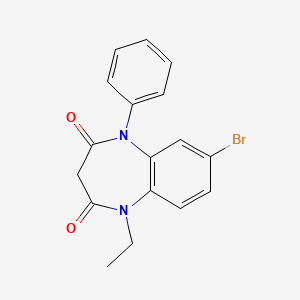
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)
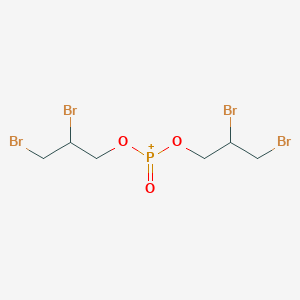

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
